molecular formula C5H4ClN3O2 B14680809 2-Pyridinamine, 5-chloro-N-nitro- CAS No. 31396-27-7

2-Pyridinamine, 5-chloro-N-nitro-

Cat. No.: B14680809
CAS No.: 31396-27-7
M. Wt: 173.56 g/mol
InChI Key: QQWQTKAWRHASHP-UHFFFAOYSA-N
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Description

2-Pyridinamine, 5-chloro-N-nitro- is a chemical compound with the molecular formula C5H4ClN3O2 It is known for its unique structure, which includes a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and a nitro group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Pyridinamine, 5-chloro-N-nitro- can be achieved through several synthetic routes. One common method involves the use of 2-halogenated acrylate as an initial raw material. This compound is sequentially condensed with nitromethane and triethyl orthoformate, followed by cyclization to obtain 2-hydroxy-5-nitropyridine. The final step involves chlorination to produce 2-chloro-5-nitropyridine .

Industrial Production Methods

In industrial settings, the production of 2-Pyridinamine, 5-chloro-N-nitro- often involves large-scale synthesis using similar methods. The raw materials used are typically inexpensive and readily available, and the reaction conditions are optimized to ensure high yield and purity. The process is designed to minimize waste and enhance safety, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 5-chloro-N-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-5-aminopyridine, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-Pyridinamine, 5-chloro-N-nitro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 5-chloro-N-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other functional groups on aromatic rings. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitropyridine: Similar structure but lacks the chlorine atom at the 5-position.

    2-Pyridinamine, 3-nitro-: Nitro group is positioned differently on the pyridine ring.

    2-Chloro-5-nitropyridine: Similar but lacks the amino group at the 2-position.

Uniqueness

2-Pyridinamine, 5-chloro-N-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and nitro groups on the pyridine ring makes it

Properties

CAS No.

31396-27-7

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)nitramide

InChI

InChI=1S/C5H4ClN3O2/c6-4-1-2-5(7-3-4)8-9(10)11/h1-3H,(H,7,8)

InChI Key

QQWQTKAWRHASHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)N[N+](=O)[O-]

Origin of Product

United States

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